molecular formula C17H16FN3O4S B2434082 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1207002-17-2

1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2434082
CAS No.: 1207002-17-2
M. Wt: 377.39
InChI Key: QKCBQGDQFIHSPX-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorinated benzo[d]thiazole moiety and a trimethoxyphenyl group, linked through a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 4-fluorobenzo[d]thiazole-2-amine with 3,4,5-trimethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted urea compounds.

Scientific Research Applications

1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It may be explored for use in the synthesis of other complex organic molecules or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Methylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea: Similar structure but with a methyl group instead of fluorine.

    1-(4-Nitrobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea imparts unique electronic properties that can influence its reactivity and interaction with molecular targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

Properties

IUPAC Name

1-(4-fluoro-1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4S/c1-23-11-7-9(8-12(24-2)15(11)25-3)19-16(22)21-17-20-14-10(18)5-4-6-13(14)26-17/h4-8H,1-3H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCBQGDQFIHSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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